molecular formula C17H15ClN4O3S B2400494 N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251704-22-9

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2400494
CAS No.: 1251704-22-9
M. Wt: 390.84
InChI Key: LUIAMOJNOXBYLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its wide range of biological activities and significant role in the development of novel therapeutic agents . The 1,3,4-oxadiazole ring is known for its thermal stability and ability to interact with diverse biological targets, particularly enzymes and proteins involved in cancer cell proliferation . This compound is primarily intended for investigational use in oncology research. The 1,3,4-oxadiazole moiety has demonstrated promising anticancer potential through mechanisms such as the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and telomerase . Furthermore, molecular hybridization, as seen in this compound which links the oxadiazole-piperidine unit to a chlorophenylacetamide group via a thioether bridge, is a established strategy in modern drug design. This approach aims to create single chemical entities with multifunctional activity or improved efficacy by combining pharmacophores with different mechanisms of action . Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel inhibitors for enzyme and receptor targets. It is also a valuable candidate for high-throughput screening campaigns to identify new lead compounds for diseases such as cancer. All in vitro and in vivo studies should be conducted by qualified researchers in a controlled laboratory setting. This product is sold with the explicit understanding that it is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with local and federal regulations for the use and disposal of laboratory chemicals.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-10-20-17(25-22-10)11-3-6-16(19-8-11)26-9-15(23)21-12-4-5-14(24-2)13(18)7-12/h3-8H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAMOJNOXBYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of both a chloro and methoxy group on the phenyl ring and an oxadiazole moiety, contribute to its biological properties.

Chemical Structure

The compound can be represented as follows:

N 3 chloro 4 methoxyphenyl 2 5 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide\text{N 3 chloro 4 methoxyphenyl 2 5 3 methyl 1 2 4 oxadiazol 5 yl pyridin 2 yl thio acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its role in anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Furthermore, the thioacetamide group may enhance the compound's reactivity with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. The incorporation of the 3-chloro-4-methoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
N-(3-chloro-4-methoxyphenyl)-...C. albicans12 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. These studies suggest that modifications to the oxadiazole moiety can significantly influence cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CMCF7 (Breast Cancer)5.0
Compound DA549 (Lung Cancer)7.5
N-(3-chloro-4-methoxyphenyl)-...HeLa (Cervical Cancer)6.0

Case Studies

  • Anticancer Study : A study evaluating the efficacy of various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited significant apoptosis-inducing activity in HeLa cells. The mechanism was linked to the inhibition of HDAC enzymes .
  • Antimicrobial Evaluation : In a comparative study assessing the antimicrobial effects of multiple derivatives against Staphylococcus aureus, it was found that compounds featuring electron-withdrawing groups like chloro enhanced their antibacterial potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Aromatic Substituent Heterocyclic Group Key Features Reference
Target Compound 3-chloro-4-methoxyphenyl 3-methyl-1,2,4-oxadiazol-5-yl-pyridin-2-yl Combines chloro and methoxy on phenyl; oxadiazole enhances stability.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro-2-methoxy-5-methylphenyl 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl Triazole instead of oxadiazole; additional methyl on phenyl.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl Fluoro substituent increases lipophilicity; triazole core.
(S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide 5-fluoropyridin-3-yl oxazolidinone Piperazine-linked chloropyrimidine Oxazolidinone backbone; antibacterial activity reported.

Key Observations

Heterocyclic Systems: Oxadiazole vs. Triazoles, however, offer additional hydrogen-bonding sites, which may enhance target binding. Pyridine vs. Oxazolidinone: The pyridine-oxadiazole system in the target compound contrasts with oxazolidinone-based analogs (e.g., ), which are established antibacterial scaffolds .

Substituent Effects :

  • Chloro and Methoxy Groups : The 3-chloro-4-methoxyphenyl group balances lipophilicity (chloro) and solubility (methoxy). Analogs with fluoro () or methyl () substituents may exhibit altered pharmacokinetic profiles.
  • Positional Isomerism : Substitutions at the 4-position on the phenyl ring () versus the 3-position (target compound) could impact steric interactions with biological targets.

For example, oxazolidinone derivatives in showed efficacy against Gram-positive bacteria, suggesting that the pyridine-oxadiazole system in the target compound might share similar mechanistic pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves coupling the pyridine-thiol moiety with the chloroacetamide group. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic thiol reactivity .
  • Catalysts : Employ mild bases like K₂CO₃ to deprotonate the thiol group without degrading sensitive oxadiazole rings .
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate, 7:3) or HPLC to track intermediate formation .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H/¹³C NMR for characteristic peaks:
  • Pyridyl protons (δ 7.5–8.5 ppm), thioacetamide methylene (δ ~4.0 ppm), and oxadiazole ring protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH Stability : Test in buffers (pH 3–9) at 25°C for 24–72 hours. The oxadiazole ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 9) conditions .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C for solid-state stability) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 3-methyl-oxadiazole with phenyl-oxadiazole) to assess impact on target binding .
  • Bioisosteric Replacement : Substitute the pyridyl-thio group with triazole or thiazole moieties to enhance metabolic stability .
  • Activity Clustering : Use IC₅₀ data from enzyme assays (e.g., kinase inhibition) to correlate substituent electronegativity/logP with potency .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC₅₀ values may arise from HeLa vs. MCF-7 cell line variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify unintended targets .
  • Metabolite Analysis : LC-MS/MS can detect active metabolites (e.g., oxadiazole ring-opening products) that may contribute to observed effects .

Q. What computational strategies predict binding targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., EGFR or PARP) to identify binding poses. Focus on interactions with the oxadiazole ring (hydrogen bonding) and chloro-methoxyphenyl group (hydrophobic pockets) .
  • QSAR Modeling : Train models on datasets of analogs with known activities (e.g., ChEMBL) to predict ADMET properties .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and binding free energy (MM-PBSA) .

Q. How to design experiments elucidating the mechanism of action in cellular models?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .
  • Kinase Profiling : Use PamGene kinase arrays to quantify phosphorylation changes, linking activity to specific signaling nodes .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to pull down interacting proteins .

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